N-[2-(morpholin-4-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide
Description
N-[2-(morpholin-4-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a morpholine moiety linked via an ethyl chain to the pyrazole core. The compound’s structure combines a 1,3-diphenyl-substituted pyrazole ring with a carboxamide group at position 5, functionalized with a 2-(morpholin-4-yl)ethyl chain.
Synthetic routes for analogous compounds often involve coupling reactions between pyrazole-carboxylic acid derivatives and morpholine-containing amines. For example, thiopyrimidine derivatives with 2-(morpholin-4-yl)ethyl substituents are synthesized via nucleophilic substitution reactions under basic conditions . Similarly, carboxamide-linked morpholine derivatives, such as those in and , are synthesized through amide bond formation using activated esters or coupling reagents .
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,5-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c27-22(23-11-12-25-13-15-28-16-14-25)21-17-20(18-7-3-1-4-8-18)24-26(21)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,23,27) |
InChI Key |
XAIFINIQHDWGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives
*Calculated based on molecular formula C22H24N4O2.
†Molecular weight inferred from formula in cited evidence.
Key Differences and Implications
Morpholine Functionalization
- The target compound’s 2-(morpholin-4-yl)ethyl chain is distinct from morpholinylcarbonyl () or morpholine carboxamide () groups. The ethyl linker enhances flexibility and may improve binding to hydrophobic enzyme pockets compared to bulkier substituents .
- In contrast, the pyrazolo-pyrimidine derivative () incorporates morpholine as part of a fused heterocyclic system, favoring planar interactions with kinase active sites .
Pyrazole Substitution
- The 1,3-diphenyl substitution in the target compound contrasts with nitro () or methyl () groups on analogous pyrazoles. Aromatic substituents may enhance π-π stacking interactions, while electron-withdrawing groups (e.g., nitro) could influence electronic properties and metabolic stability .
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